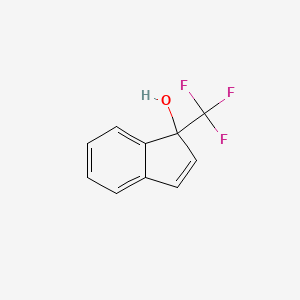![molecular formula C28H44N2O B14269132 2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine CAS No. 138472-87-4](/img/structure/B14269132.png)
2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in various chemical and industrial applications. This particular compound is characterized by its unique structure, which includes a phenyl group substituted with a 6-methylnonyl ether and an octyl group attached to the pyrazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine can be achieved through a multi-step process involving the following key steps:
Formation of the Phenyl Ether: The initial step involves the reaction of 4-hydroxyphenyl with 6-methylnonyl bromide in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Synthesis of the Pyrazine Ring: The next step involves the formation of the pyrazine ring. This can be achieved by reacting the phenyl ether with a suitable pyrazine precursor, such as 2,3-dichloropyrazine, under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide.
Introduction of the Octyl Group: The final step involves the introduction of the octyl group to the pyrazine ring. This can be done through a nucleophilic substitution reaction using octyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyrazines.
Applications De Recherche Scientifique
2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{4-[(6-Methylnonyl)oxy]phenyl}-5-hexylpyrazine
- 2-{4-[(6-Methylnonyl)oxy]phenyl}-5-decylpyrazine
- 2-{4-[(6-Methylnonyl)oxy]phenyl}-5-dodecylpyrazine
Uniqueness
2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
138472-87-4 |
|---|---|
Formule moléculaire |
C28H44N2O |
Poids moléculaire |
424.7 g/mol |
Nom IUPAC |
2-[4-(6-methylnonoxy)phenyl]-5-octylpyrazine |
InChI |
InChI=1S/C28H44N2O/c1-4-6-7-8-9-12-16-26-22-30-28(23-29-26)25-17-19-27(20-18-25)31-21-13-10-11-15-24(3)14-5-2/h17-20,22-24H,4-16,21H2,1-3H3 |
Clé InChI |
FAWIHKSXUBXQMW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CN=C(C=N1)C2=CC=C(C=C2)OCCCCCC(C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)

phosphanium chloride](/img/structure/B14269078.png)
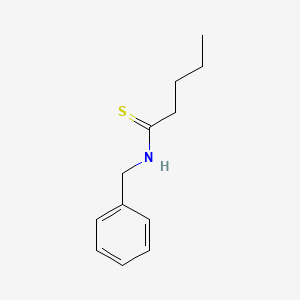
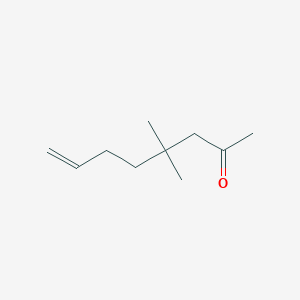

![[1,2,4,3]Triazaphospholo[1,5-a]pyridine](/img/structure/B14269097.png)
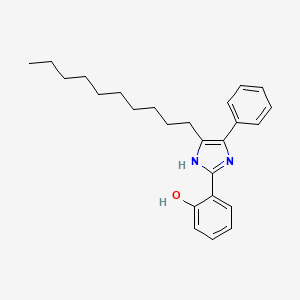

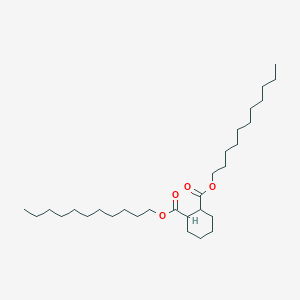
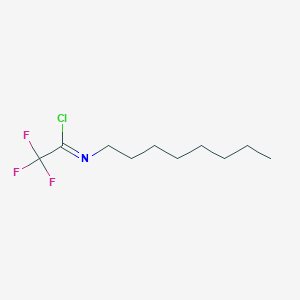
![9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane](/img/structure/B14269123.png)

